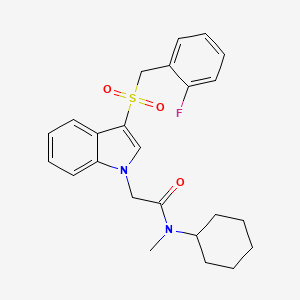

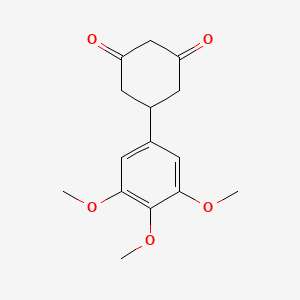

![molecular formula C14H13N3S B2819706 N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 63893-54-9](/img/structure/B2819706.png)

N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has been studied for its inhibitory effects on Mycobacterium tuberculosis bd oxidase . It has also been reported that thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd .

Synthesis Analysis

The synthesis of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine and similar compounds has been reported in several studies. For instance, efficient microwave-assisted chemical processes were applied to the synthesis of an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives . Another study described the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound has a molecular weight of 231.32 .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine derivatives have shown promising results as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit good corrosion inhibition efficiency at very low concentrations and are considered mixed-type inhibitors, affecting both anodic and cathodic processes. The adsorption of these compounds on the steel surface adheres to Langmuir's isotherm, indicating a systematic adsorption process, which is crucial for effective corrosion protection. This characteristic makes them valuable for industrial applications where metal preservation is essential, such as in pipelines and storage tanks (Ashassi-Sorkhabi et al., 2005).

Antimicrobial Coatings

Compounds based on the N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine structure have been incorporated into polyurethane varnishes and printing ink pastes to imbue antimicrobial properties to coated surfaces. These applications are particularly relevant in healthcare settings, food storage, and processing industries, where preventing microbial growth is crucial. The incorporation of these compounds into coatings does not significantly alter the physical and mechanical properties of the varnishes, making them an attractive option for adding antimicrobial features to various surfaces without compromising material integrity (El‐Wahab et al., 2015).

Apoptosis Induction in Cancer Cells

Certain derivatives of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine have been identified as potent inducers of apoptosis in cancer cells. These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in tumor cells. This mechanism of action presents a promising avenue for the development of new anticancer therapies, particularly for targeting rapidly dividing tumor cells. The ability to induce apoptosis selectively in cancer cells while sparing healthy cells could lead to more effective and less toxic cancer treatments (Kemnitzer et al., 2009).

Dual Inhibition of Enzymes in Cancer Therapy

N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine derivatives have also been explored for their potential as dual inhibitors of key enzymes in cancer cell metabolism, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, and their inhibition can lead to the effective suppression of tumor growth. Compounds exhibiting dual inhibitory activity against both TS and DHFR could provide a multifaceted approach to cancer therapy, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy (Gangjee et al., 2008).

Zukünftige Richtungen

The future directions for the study of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine and similar compounds could involve further exploration of their potential as inhibitors of Mycobacterium tuberculosis bd oxidase . Additionally, the development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .

Eigenschaften

IUPAC Name |

N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-10-16-13(12-7-8-18-14(12)17-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDUCVNDIZYFCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C=CSC2=N1)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

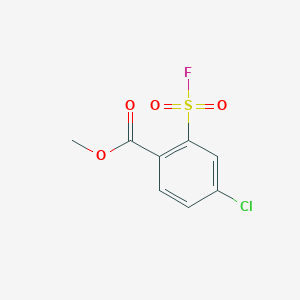

![N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2819624.png)

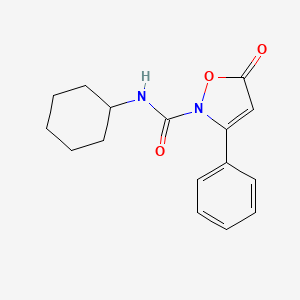

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2819625.png)

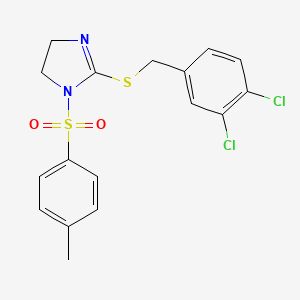

![5-chloro-2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyrimidine-4-carboxamide](/img/structure/B2819633.png)

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2819635.png)

![7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2819644.png)

![2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2819646.png)